molecular formula C20H13ClF3NO3S2 B11479793 3-[(4-chlorophenyl)sulfonyl]-7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

3-[(4-chlorophenyl)sulfonyl]-7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11479793
M. Wt: 471.9 g/mol
InChI Key: BHWXFMVNZNNGOU-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-7-[4-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one is a complex organic compound characterized by its unique structural features This compound contains a thienopyridine core, substituted with chlorobenzenesulfonyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-7-[4-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorobenzenesulfonyl chloride and trifluoromethylphenyl derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzenesulfonyl)-7-[4-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and phenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-7-[4-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-7-[4-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzenesulfonyl chloride
  • 3-Nitro-4-chlorobenzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride

Uniqueness

Compared to similar compounds, 3-(4-chlorobenzenesulfonyl)-7-[4-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[3,2-b]pyridin-5-one stands out due to its unique thienopyridine core and the combination of chlorobenzenesulfonyl and trifluoromethylphenyl groups.

Properties

Molecular Formula

C20H13ClF3NO3S2

Molecular Weight

471.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C20H13ClF3NO3S2/c21-13-5-7-14(8-6-13)30(27,28)16-10-29-19-15(9-17(26)25-18(16)19)11-1-3-12(4-2-11)20(22,23)24/h1-8,10,15H,9H2,(H,25,26)

InChI Key

BHWXFMVNZNNGOU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl)NC1=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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